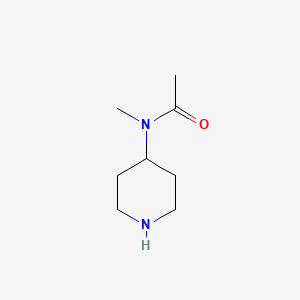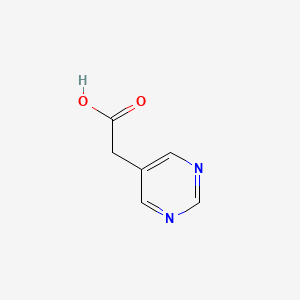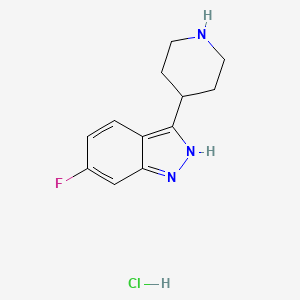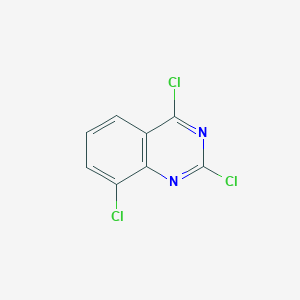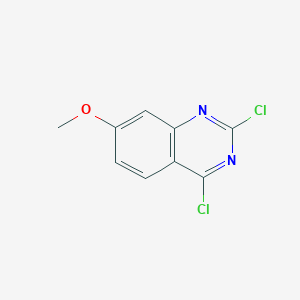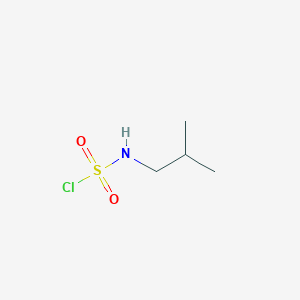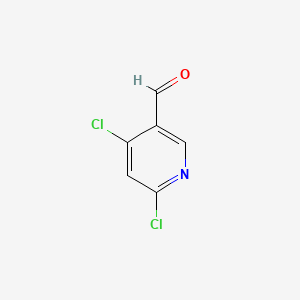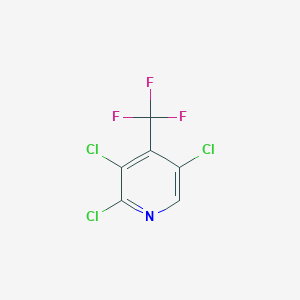
2,3,5-Trichloro-4-trifluoromethyl pyridine
Übersicht
Beschreibung
2,3,5-Trichloro-4-trifluoromethyl pyridine is a pyridine derivative that is significant in the field of chemical synthesis, particularly in the creation of various pyridine compounds with potential applications in pharmaceuticals and agrochemicals. The presence of both chloro and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of pyridine derivatives often involves the introduction of trifluoromethyl groups to the pyridine ring. For instance, the synthesis of 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine is achieved by reacting ethyl 4,4,4-trifluoro-3-oxo-butyrate with 2,6-dimethyl-3,5-diacetyl-pyridine in the presence of sodium ethoxide at low temperatures . Another synthesis route for a related compound, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, is described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles . Additionally, a novel strategy for synthesizing poly-substituted pyridines, including those with trifluoromethyl groups, involves a tandem C-F bond cleavage protocol .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine have been characterized using various techniques such as FT-IR, NMR, and computational methods like DFT . These studies provide insights into the vibrational frequencies, chemical shifts, and electronic absorption spectra, which are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The reactivity of pyridine derivatives containing trifluoromethyl groups is influenced by the presence of these electron-withdrawing groups. For example, the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine suggest that the feasibility of side-chain chlorination is determined by the presence of an electron-withdrawing group at the alpha position . The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine has also been studied, leading to the formation of a complex with potential pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are often determined by their functional groups. The trifluoromethyl group, in particular, imparts unique properties due to its high electronegativity and ability to influence the electronic distribution within the molecule. This can affect the molecule's boiling point, solubility, and stability, which are important parameters in the development of new compounds for industrial applications. The study of 2,3-dichloro-5-trifluoromethyl pyridine reviews the synthesis processes and evaluates the properties of each process .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
2,3,5-Trichloro-4-trifluoromethyl pyridine and its derivatives are crucial in synthesizing various compounds. For instance, 2,3-Dichloro-5-trifluoromethyl pyridine is extensively used in creating pesticides (Lu Xin-xin, 2006). Furthermore, methods like fluorination using potassium fluoride in the presence of a phase transfer catalyst have been investigated to synthesize derivatives like 2,3-Difluoro-5-chloropyridine (Zhou Hong-feng, 2007).
Structural and Spectroscopic Characterization
Studies have investigated the structural and spectroscopic characteristics of these compounds. For example, the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine has been studied, revealing complex structures and hydrogen bonding patterns (M. S. Chernov'yants et al., 2011). Similarly, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate demonstrates a unique water-bridged hydrogen-bonding network (N. Ye & J. Tanski, 2020).
Chemical Reactivity and Applications
These compounds exhibit a range of reactivities and potential applications. The solvent-free synthesis of 2,4,6-Triarylpyridine derivatives is significant due to their biological and pharmaceutical properties, with applications spanning from anticovulsant to photodynamic cancer therapy (B. Maleki, 2015). Moreover, the detailed chemical and structural analyses of derivatives like 5-Bromo-2-(trifluoromethyl)pyridine offer insights into their spectroscopic, optical, and antimicrobial properties, enhancing their potential in various scientific domains (H. Vural & M. Kara, 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the Respiratory system .
Zukünftige Richtungen
The demand for TFMP derivatives, including 2,3,5-Trichloro-4-trifluoromethyl pyridine, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the future direction is likely to continue focusing on the synthesis and application of TFMP derivatives in various fields, especially in agrochemicals and pharmaceuticals.
Eigenschaften
IUPAC Name |
2,3,5-trichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTBJJNRARXXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608101 | |
| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloro-4-trifluoromethyl pyridine | |
CAS RN |
89719-94-8 | |
| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



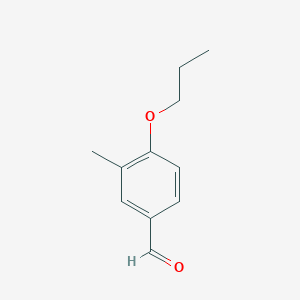
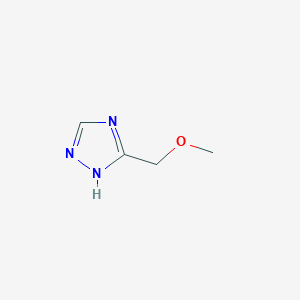
![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)



